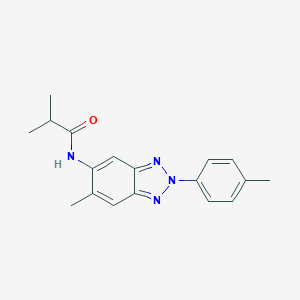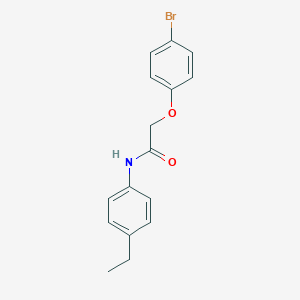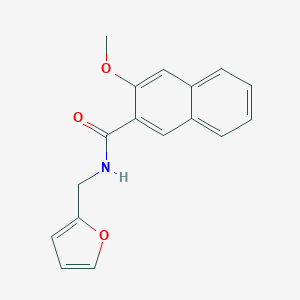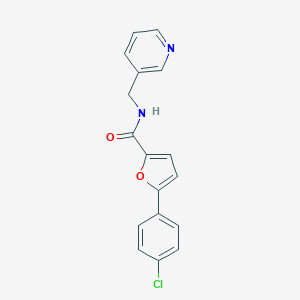![molecular formula C21H20N2O4 B251889 N-{3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B251889.png)
N-{3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide, commonly known as PBAF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. PBAF belongs to the class of compounds known as furamides, which are characterized by a furan ring attached to an amide group.
Wirkmechanismus
PBAF inhibits the activity of the proteasome by binding to its active site and blocking the substrate from entering. This inhibition leads to the accumulation of ubiquitinated proteins, which triggers the unfolded protein response (UPR) and induces apoptosis. PBAF has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
PBAF has been shown to induce apoptosis in cancer cells by inhibiting the proteasome activity and activating the UPR. It has also been shown to inhibit the activity of the NF-κB pathway, which can reduce inflammation and immune responses. PBAF has been found to be non-toxic to normal cells and has a low toxicity profile, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
PBAF has several advantages for lab experiments, including its high purity and yield, low toxicity profile, and potential applications in cancer therapy. However, PBAF has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of PBAF. One potential direction is the optimization of the synthesis method to improve the yield and purity of PBAF. Another direction is the investigation of the potential applications of PBAF in other diseases, such as neurodegenerative disorders and autoimmune diseases. Further studies are also needed to explore the mechanism of action of PBAF and its interactions with other cellular pathways. Overall, PBAF has shown promising results in biomedical research, and further studies are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of PBAF involves the reaction between 3-propoxybenzoic acid and 3-aminophenylfuramide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields PBAF in high purity and yield, which can be further purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
PBAF has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the activity of the proteasome, a cellular complex responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which can trigger cell death pathways and induce apoptosis. PBAF has shown promising results in the treatment of various cancers, including breast, prostate, and colon cancer, by inducing apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C21H20N2O4 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
N-[3-[(3-propoxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-2-11-26-18-9-3-6-15(13-18)20(24)22-16-7-4-8-17(14-16)23-21(25)19-10-5-12-27-19/h3-10,12-14H,2,11H2,1H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
DSUFHHWPLNGINP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B251806.png)
![N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B251807.png)


![N-[4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251812.png)
![N-[2-methoxy-4-[(2-methyl-1-oxopropyl)amino]phenyl]-2-furancarboxamide](/img/structure/B251814.png)
![Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B251815.png)
![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)




![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)